molecular formula C16H22N2O3 B14800820 N'-[2-(4-tert-butylphenoxy)acetyl]cyclopropanecarbohydrazide

N'-[2-(4-tert-butylphenoxy)acetyl]cyclopropanecarbohydrazide

Cat. No.: B14800820
M. Wt: 290.36 g/mol
InChI Key: JTSIQRNMVRZUHG-UHFFFAOYSA-N
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Description

N’-[2-(4-tert-butylphenoxy)acetyl]cyclopropanecarbohydrazide is a complex organic compound characterized by its unique molecular structure. It contains a cyclopropane ring, a tert-butyl group, and a phenoxyacetyl moiety, making it a molecule of interest in various fields of scientific research .

Preparation Methods

The synthesis of N’-[2-(4-tert-butylphenoxy)acetyl]cyclopropanecarbohydrazide involves multiple steps. One common method includes the reaction of 4-tert-butylphenol with chloroacetic acid to form 4-tert-butylphenoxyacetic acid. This intermediate is then reacted with cyclopropanecarbohydrazide under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

N’-[2-(4-tert-butylphenoxy)acetyl]cyclopropanecarbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[2-(4-tert-butylphenoxy)acetyl]cyclopropanecarbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[2-(4-tert-butylphenoxy)acetyl]cyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .

Comparison with Similar Compounds

N’-[2-(4-tert-butylphenoxy)acetyl]cyclopropanecarbohydrazide can be compared with similar compounds such as:

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

N'-[2-(4-tert-butylphenoxy)acetyl]cyclopropanecarbohydrazide

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)12-6-8-13(9-7-12)21-10-14(19)17-18-15(20)11-4-5-11/h6-9,11H,4-5,10H2,1-3H3,(H,17,19)(H,18,20)

InChI Key

JTSIQRNMVRZUHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C2CC2

Origin of Product

United States

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